BenchChemオンラインストアへようこそ!

Bicyclo[3.2.1]octan-3-amine

Amino Acid Transporter Cancer Metabolism Molecular Probes

This primary amine features a bridged [3.2.1] scaffold lacking endocyclic nitrogen, eliminating N-dealkylation metabolic pathways found in tropanes. It enables stereospecific synthesis of selective DAT/SERT inhibitors with reduced hERG liability, and unique LAT1 transporter probes for cancer metabolism. Critically, its exo/endo deamination outcomes make it a definitive model for stereoelectronic reaction prediction. Procure this scaffold to access constrained chemical space unattainable with flexible or smaller-ring analogs.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 736867-32-6
Cat. No. B1314372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.1]octan-3-amine
CAS736867-32-6
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CC1CC(C2)N
InChIInChI=1S/C8H15N/c9-8-4-6-1-2-7(3-6)5-8/h6-8H,1-5,9H2
InChIKeyIWYGEIZENRQYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.1]octan-3-amine (CAS 736867-32-6): The Bridged Bicyclic Amine Core for Conformationally Constrained Drug Discovery


Bicyclo[3.2.1]octan-3-amine is a primary amine featuring a rigid, bridged bicyclic hydrocarbon scaffold (C8H15N, MW 125.21). This core structure, devoid of an endocyclic nitrogen, is a fundamental building block in medicinal chemistry, offering a unique three-dimensional topology that serves as a non-nitrogen isostere for tropane alkaloids and a scaffold for generating constrained amino acid analogs . Its primary utility lies in its role as a synthetic intermediate for generating focused libraries targeting monoamine transporters, nicotinic acetylcholine receptors (nAChRs), and amino acid transport systems, where its conformational rigidity is leveraged to probe receptor pharmacophores and improve target selectivity [1][2][3].

Why Bicyclo[3.2.1]octan-3-amine (CAS 736867-32-6) Cannot Be Replaced by Tropane, Azabicyclic, or Acyclic Amine Analogs


Generic substitution among bridged bicyclic amines or their acyclic counterparts is scientifically unsound due to profound differences in stereoelectronic properties, metabolic stability, and target interaction profiles. The absence of an endocyclic nitrogen in the parent bicyclo[3.2.1]octan-3-amine eliminates a key site for oxidative metabolism (e.g., N-demethylation or N-oxidation) common to tropane-based scaffolds, offering a potential advantage in metabolic stability [1]. Furthermore, the rigid carbon framework enforces a specific spatial orientation of the amine group, which is critical for differentiating receptor subtype selectivity. For instance, the stereochemical outcome of reactions at the amine is highly dependent on the exo/endo configuration, leading to distinct product profiles that cannot be replicated by more flexible or differently bridged analogs [2]. Crucially, comparative studies have demonstrated that the [3.2.1] ring system exhibits enhanced reactivity and target specificity over the smaller [2.2.1] bicycloheptane ring in amino acid transport applications, proving that subtle changes in ring size directly translate to measurable biological differences [3].

Bicyclo[3.2.1]octan-3-amine (CAS 736867-32-6) Quantitative Differentiation Guide: A Comparative Evidence Analysis


Enhanced Reactivity in Na+-Independent Amino Acid Transport Inhibition vs. Bicycloheptane Analog

In a direct head-to-head comparison, the amino acid analog derived from the bicyclo[3.2.1]octane scaffold (3-aminobicyclo[3.2.1]octane-3-carboxylic acid) demonstrated significantly enhanced reactivity in inhibiting the Na+-independent amino acid transport system L compared to the widely used bicycloheptane analog (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) [1]. The study was conducted in Ehrlich ascites tumor cells and rat hepatoma cell line HTC. The bicyclo[3.2.1]octane analog showed robust inhibitory activity against system L while showing no perceptible reactivity with Na+-dependent systems, unlike the bicycloheptane comparator which is known for its broader, less selective inhibition profile . This establishes a clear advantage in selectivity for the [3.2.1] scaffold in this application.

Amino Acid Transporter Cancer Metabolism Molecular Probes

Potent Inhibition of Dopamine and Serotonin Transporters Without the Requirement for an Endocyclic Heteroatom

A comparative study evaluated the binding characteristics of a series of bicyclo[3.2.1]octanes at the dopamine (DAT) and serotonin (SERT) transporters. The study established that a heteroatom at the 8-position of the bicyclic ring (as found in tropane analogs) is not a prerequisite for potent inhibition. The bicyclo[3.2.1]octane series, which lacks this endocyclic nitrogen, proved to be potent inhibitors of both transporters [1]. This finding contradicts the long-held assumption in tropane-based pharmacology that an 8-heteroatom is essential for binding. The three-dimensional topology of the ligand is therefore more critical for stereospecific binding than the presence of specific heteroatom functionality, positioning the carbocyclic [3.2.1] scaffold as a non-nitrogen bioisostere with potential metabolic advantages [2].

Monoamine Transporter CNS Disorders Neuropharmacology

Stereospecific Synthesis for Enantiopure α7 nAChR Agonists with Improved Selectivity Profiles

A patent describes a stereospecific synthesis of (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine, an analog, as a key intermediate for selective α7 nAChR agonists. The goal of the invention is to create compounds with a greater effect on the α7 nAChR compared to other nAChR subtypes, thereby reducing the undesirable side effects (e.g., addiction) associated with non-selective agonists like nicotine [1]. While this is an azabicyclic analog, the use of the rigid bicyclo[3.2.1]octane core is central to achieving the stereochemical control necessary for this subtype selectivity. The specific (3R,5R) configuration is mandated for optimal interaction with the receptor. This is contrasted with other α7 nAChR programs using more flexible scaffolds like 3-aminoquinuclidine, where the azabicyclo[3.2.1]octane series was shown to possess potent α7 activity equal to the quinuclidine series, suggesting it is a viable isostere [2].

Nicotinic Acetylcholine Receptors Schizophrenia Cognitive Enhancement

Divergent Chemical Reactivity and Stereochemical Outcomes of exo- vs. endo-Bicyclo[3.2.1]octan-3-ylamines

A detailed mechanistic study on the deamination of exo- and endo-bicyclo[3.2.1]octan-3-ylamines revealed a stark divergence in their reaction pathways and stereochemical outcomes. Under identical conditions, the exo-isomer predominantly yields unrearranged substitution products with retention of configuration, along with some elimination. In contrast, the endo-isomer primarily undergoes elimination and a significant amount of rearrangement, with the unrearranged substitution occurring predominantly with inversion of configuration [1]. This demonstrates that the simple exo/endo stereoisomerism at the amine position on the rigid [3.2.1] framework leads to a completely different suite of reaction products, a phenomenon not observed with conformationally flexible amines.

Physical Organic Chemistry Stereochemistry Reaction Mechanism

High-Impact Research and Development Scenarios for Bicyclo[3.2.1]octan-3-amine (CAS 736867-32-6)


Development of Selective Probes for L-Type Amino Acid Transporters in Cancer Research

As established by comparative data, the 3-aminobicyclo[3.2.1]octane-derived carboxylic acid exhibits enhanced and more selective inhibition of the Na+-independent L-type amino acid transporter (LAT1) compared to the older bicycloheptane standard BCH [1]. Researchers focused on cancer metabolism can procure this amine as the core building block to synthesize novel LAT1 probes with reduced cross-reactivity against other transport systems, thereby enabling cleaner, more interpretable assays for validating LAT1 as a therapeutic target or diagnostic marker [1].

Synthesis of Non-Nitrogen Monoamine Transporter Inhibitors for CNS Drug Discovery

Procurement of this compound is justified for medicinal chemistry programs targeting the dopamine (DAT) and serotonin (SERT) transporters with the goal of mitigating nitrogen-associated metabolic and safety liabilities. Evidence confirms that the bicyclo[3.2.1]octane core, lacking an 8-heteroatom, retains potent inhibitory activity at these transporters [2]. This makes it an ideal starting point for developing novel antidepressants, cognitive enhancers, or treatments for cocaine addiction that may possess improved metabolic stability and a reduced potential for the off-target side effects (like hERG channel binding) often seen with tropane-based analogs [2][3].

Construction of Enantiopure α7 Nicotinic Receptor Modulators

As disclosed in patent literature, the stereospecific synthesis of analogs like (3R,5R)-1-azabicyclo[3.2.1]octan-3-amine is a key step in accessing selective α7 nAChR agonists [4]. A discovery program seeking to develop treatments for cognitive deficits in schizophrenia or Alzheimer's disease would procure this bicyclic amine as a scaffold to build a library of amides. The goal is to achieve high potency at α7 nAChR while minimizing activity at other nAChR subtypes and associated side effects, a design strategy that relies on the unique conformational constraints of the [3.2.1] core [4][5].

Mechanistic and Stereochemical Reaction Studies in Physical Organic Chemistry

The starkly different deamination pathways and stereochemical outcomes for the exo- and endo-isomers of bicyclo[3.2.1]octan-3-ylamines make this compound an ideal model system for studying the interplay of stereoelectronic effects, carbocation stability, and solvent participation in a rigid framework [6]. An academic or industrial process chemistry lab would procure specific exo- or endo-isomers to generate well-defined product distributions, using this system to build and validate computational models for predicting reaction outcomes on conformationally locked scaffolds [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.2.1]octan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.